
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the fifth position of the pyridine ring, along with an ethanol group attached to the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-fluoropyridine with an appropriate reagent to introduce the ethanol group at the third position. This can be done using a Grignard reagent or an organolithium reagent followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a less substituted pyridine derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 1-(2-Chloro-5-fluoropyridin-3-YL)acetaldehyde or 1-(2-Chloro-5-fluoropyridin-3-YL)acetic acid. Substitution reactions can result in the formation of various derivatives with different functional groups replacing the chlorine or fluorine atoms.
科学的研究の応用
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its halogenated structure may impart specific biological properties that are beneficial in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-3-YL)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(2-Chloro-5-fluoropyridin-3-YL)ethanol can be compared with other similar compounds such as:
1-(2-Chloro-5-methylpyridin-3-YL)ethanol: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-YL)ethanone: This compound has a different substitution pattern on the pyridine ring, which can affect its reactivity and applications.
1-(5-Bromo-3-fluoropyridin-2-YL)ethanone:
特性
分子式 |
C7H7ClFNO |
|---|---|
分子量 |
175.59 g/mol |
IUPAC名 |
1-(2-chloro-5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3 |
InChIキー |
GDGXENWYWUVLBD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(N=CC(=C1)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


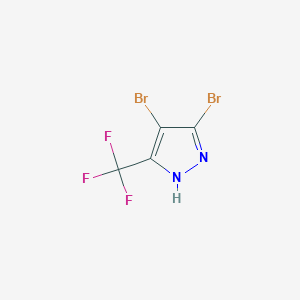
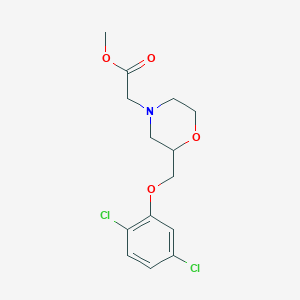

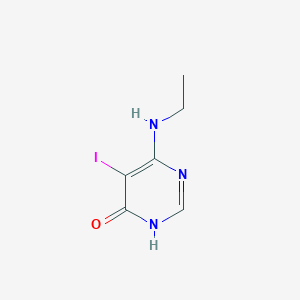

![3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B11779707.png)
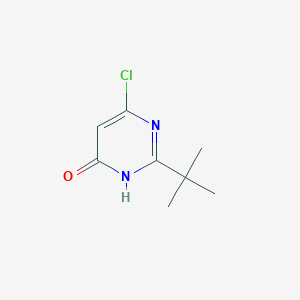
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)
![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)
![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)
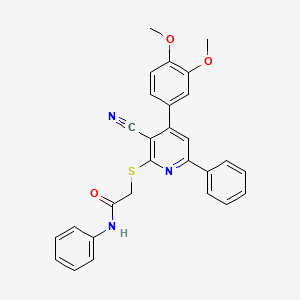


![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)
